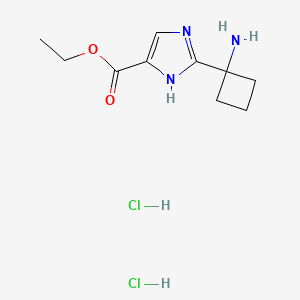
ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride (ECDI) is an organic compound composed of two imidazole molecules, an aminocyclobutane group, and two chloride ions. It is a white, crystalline solid that is soluble in water and organic solvents. ECDI is used in a variety of scientific and medical applications, including drug discovery and synthesis, cell biology, and biochemistry.
科学的研究の応用
Ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride has many applications in scientific research. It is used as a reagent in organic synthesis and as a ligand in drug discovery and synthesis. In cell biology, this compound is used as a probe to study protein-protein interactions and to identify protein-ligand complexes. In biochemistry, it is used to study enzyme kinetics and to analyze enzyme-catalyzed reactions.
作用機序
The mechanism of action of ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride is not fully understood. However, it is believed that the imidazole groups of this compound interact with the amino acid residues of proteins, forming a complex that is stabilized by hydrogen bonding and van der Waals forces. The aminocyclobutane group of this compound is thought to form hydrogen bonds with the amino acid residues of proteins, while the chloride ions interact with the carboxyl groups of proteins.
Biochemical and Physiological Effects
This compound has been shown to bind to a variety of proteins, including enzymes and receptors, and to modulate their activity. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in signal transduction pathways, such as protein kinases and phosphatases. In vivo studies have demonstrated that this compound can modulate the activity of receptors involved in the regulation of cell proliferation and apoptosis.
実験室実験の利点と制限
Ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride has several advantages for laboratory experiments. It is a relatively inexpensive reagent that is easy to synthesize and store. It is also soluble in water and organic solvents, making it suitable for a variety of applications. However, this compound has some limitations. It is not very stable in aqueous solutions, and it can be toxic if ingested.
将来の方向性
The potential applications of ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride are vast, and there are many future directions to explore. These include the development of new synthesis methods, the use of this compound as a probe to study protein-protein interactions, the use of this compound to modulate the activity of enzymes and receptors, and the use of this compound in drug discovery and synthesis. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as to develop strategies to reduce its toxicity.
合成法
Ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate dihydrochloride can be synthesized through a two-step process. The first step involves the reaction of 1-aminocyclobutane-1-carboxylic acid and ethyl imidazole-4-carboxylate in the presence of an acid catalyst. This reaction yields ethyl 2-(1-aminocyclobutyl)-1H-imidazole-4-carboxylate. The second step involves the addition of hydrochloric acid to the reaction mixture, which yields this compound.
特性
IUPAC Name |
ethyl 2-(1-aminocyclobutyl)-1H-imidazole-5-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-2-15-8(14)7-6-12-9(13-7)10(11)4-3-5-10;;/h6H,2-5,11H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRUPAJQMBHXRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)C2(CCC2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
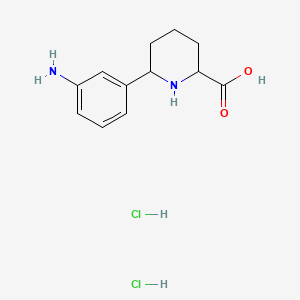
![6-(trifluoromethoxy)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B6607633.png)
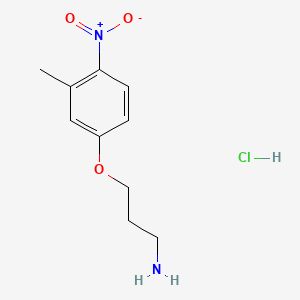
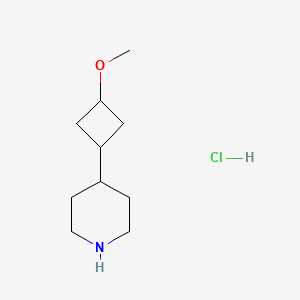
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607659.png)

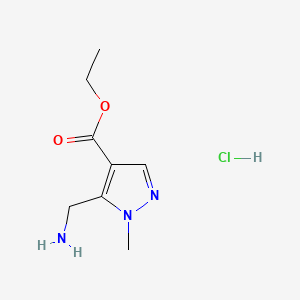
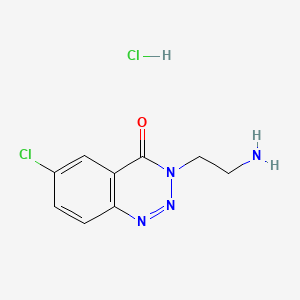
![2-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B6607681.png)
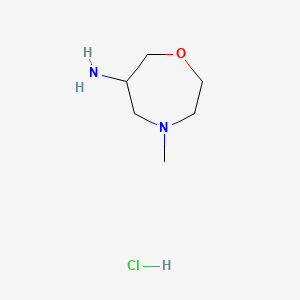
![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B6607709.png)
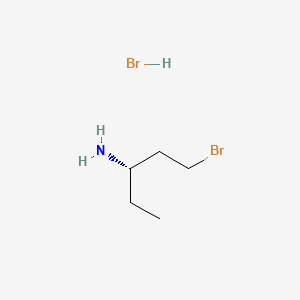
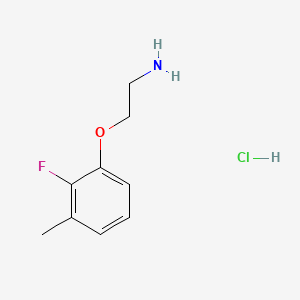
![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6607721.png)
